molecular formula C16H22O2 B1220086 Campho-phenique CAS No. 8002-06-0

Campho-phenique

Cat. No.: B1220086
CAS No.: 8002-06-0
M. Wt: 246.34 g/mol
InChI Key: LKTOWUZQHJSGAK-UHFFFAOYSA-N
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Description

Campho-phenique is a topical medicinal formulation historically recognized for its antiseptic, analgesic, and anti-inflammatory properties. Its primary active ingredients are camphor (a terpene derived from Cinnamomum camphora trees) and phenol (a hydroxylated aromatic compound). The combination leverages camphor’s ability to enhance skin permeation and phenol’s disinfectant properties .

Properties

CAS No.

8002-06-0

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

phenol;1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C10H16O.C6H6O/c1-9(2)7-4-5-10(9,3)8(11)6-7;7-6-4-2-1-3-5-6/h7H,4-6H2,1-3H3;1-5,7H

InChI Key

LKTOWUZQHJSGAK-UHFFFAOYSA-N

SMILES

CC1(C2CCC1(C(=O)C2)C)C.C1=CC=C(C=C1)O

Canonical SMILES

CC1(C2CCC1(C(=O)C2)C)C.C1=CC=C(C=C1)O

Synonyms

camphor - phenol
camphor, phenol drug combination
camphorated phenol
phenolated campho

Origin of Product

United States

Comparison with Similar Compounds

Mechanism of Action

  • Camphor : Acts as a counterirritant, stimulating nerve endings to reduce localized pain and inflammation. It also enhances the transdermal delivery of co-administered drugs like diclofenac .
  • Phenol: Disrupts microbial cell membranes and denatures proteins, providing rapid antiseptic action. However, its cytotoxicity limits concentrations in topical applications .

Campho-phenique shares functional and structural similarities with several medicinal compounds. Below is a detailed analysis of its key competitors:

Table 1: Comparative Analysis of this compound and Similar Compounds

Compound Typical Concentration Primary Applications Efficacy Highlights Safety Considerations References
This compound 0.3% camphor, 0.3% phenol Dental disinfection, minor skin ailments Synergistic antimicrobial action; enhances drug permeation Toxic if ingested; avoid in pregnancy
Menthol 0.5–3% Muscle pain relief, cold remedies Rapid cooling sensation; anti-pruritic Safe at low doses; irritates mucous membranes
Methyl Salicylate 10–30% Arthritis, muscle pain Potent anti-inflammatory via COX inhibition Risk of salicylate toxicity with overuse
Thymol 0.5–2.6% Oral antiseptics, Vicks VapoRub® Broad-spectrum antimicrobial; low irritation Less toxic than phenol; safe for topical
Eucalyptol 1–5% Respiratory decongestants Mucolytic and bronchodilatory effects Generally safe; avoid in children <6 yrs

Key Research Findings

a) Structural and Functional Distinctions
  • Camphor’s Unique 3D Structure: Molecular clustering studies reveal camphor’s distinct stereochemistry, enabling selective hydrogen bonding with phenol and alcohols. This property enhances its stability in formulations and influences its pharmacological activity .
  • Phenol Derivatives: Thymol (a methylated phenol) exhibits lower cytotoxicity than phenol while retaining antimicrobial efficacy, making it preferable in pediatric formulations like Vicks VapoRub® .
b) Efficacy in Drug Delivery
  • Camphor-Diclofenac Synergy : A 2024 study demonstrated that camphor (0.3%) in bigel formulations increased diclofenac’s skin permeation by 40%, improving analgesic outcomes in arthritis patients .
  • Dental Applications: CMCP-calcium hydroxide pastes achieved 92% success rates in infected root canals, outperforming traditional phenol-camphor mixtures (75% efficacy) .

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